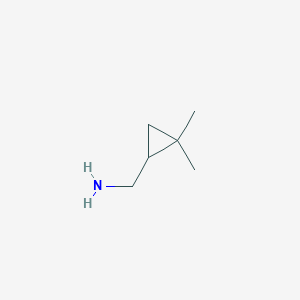
1-(2,2-ジメチルシクロプロピル)メタンアミン
概要
説明
(2,2-Dimethylcyclopropyl)methanamine is a cyclic amine with the molecular formula C6H13N. . It is characterized by a cyclopropane ring substituted with two methyl groups and an amine group attached to the methylene carbon.
科学的研究の応用
(2,2-Dimethylcyclopropyl)methanamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary target of methenamine is the urinary tract, where it acts as an antiseptic and antibacterial agent .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
The antimicrobial activity of methenamine depends on its conversion in the urine to formaldehyde . Formaldehyde’s spectrum of antibacterial activity encompasses all urinary tract pathogens .
Pharmacokinetics
Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
The result of methenamine’s action is the prevention of recurrent urinary tract infections .
Action Environment
The efficacy of methenamine is influenced by the pH of the urine. It is most effective in acidic conditions, where it is hydrolyzed to formaldehyde .
生化学分析
Biochemical Properties
1-(2,2-Dimethylcyclopropyl)methanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between 1-(2,2-Dimethylcyclopropyl)methanamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-(2,2-Dimethylcyclopropyl)methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, 1-(2,2-Dimethylcyclopropyl)methanamine can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(2,2-Dimethylcyclopropyl)methanamine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the modulation of their metabolic activity, affecting the biotransformation of various substrates. Additionally, 1-(2,2-Dimethylcyclopropyl)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2-Dimethylcyclopropyl)methanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,2-Dimethylcyclopropyl)methanamine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells .
Dosage Effects in Animal Models
The effects of 1-(2,2-Dimethylcyclopropyl)methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular metabolism. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
1-(2,2-Dimethylcyclopropyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, 1-(2,2-Dimethylcyclopropyl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-(2,2-Dimethylcyclopropyl)methanamine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it influences mitochondrial metabolism and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes.
準備方法
The synthesis of (2,2-Dimethylcyclopropyl)methanamine can be achieved through several routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.
化学反応の分析
(2,2-Dimethylcyclopropyl)methanamine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
(2,2-Dimethylcyclopropyl)methanamine can be compared with other similar compounds, such as:
- 1-(2,2-Diethylcyclopropyl)methanamine
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1-(2,5-Dichlorophenyl)-1-propanone
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications. The unique combination of the cyclopropane ring and the amine group in (2,2-Dimethylcyclopropyl)methanamine makes it distinct and valuable for specific research and industrial purposes .
特性
IUPAC Name |
(2,2-dimethylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)3-5(6)4-7/h5H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPHZAUZKHZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672457 | |
| Record name | 1-(2,2-Dimethylcyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725743-45-3 | |
| Record name | 1-(2,2-Dimethylcyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
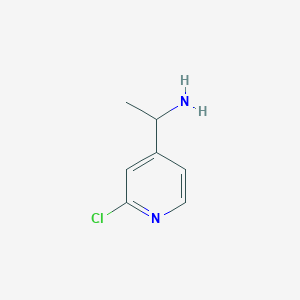

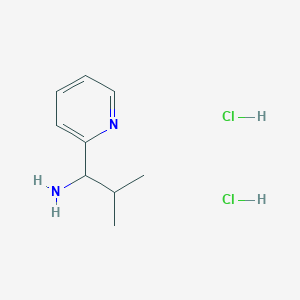

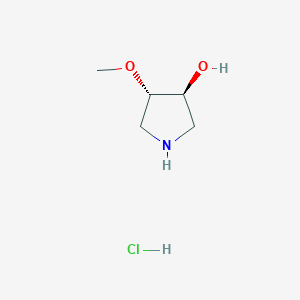
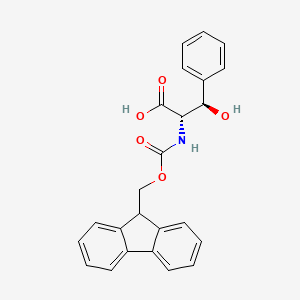
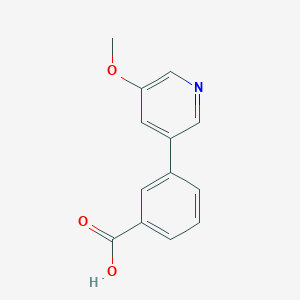

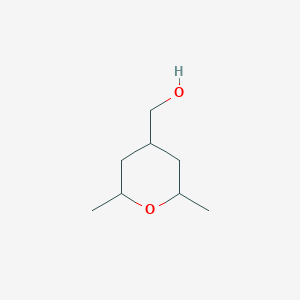


![{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B1454944.png)

